![molecular formula C23H26N4O4 B2380064 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 896373-69-6](/img/structure/B2380064.png)
3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, also known as GW405833, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study focused on synthesizing a series of substituted quinazoline derivatives that exhibited promising antibacterial and antifungal activities. These compounds were tested against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, demonstrating their potential as antimicrobial agents (Vidule, 2011).
Anticancer Applications
Quinazoline-based compounds have shown significant promise in anticancer research. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. These compounds exhibited cytotoxic activity, highlighting their potential as anticancer agents (Poorirani et al., 2018).
Herbicidal Applications
Research into the herbicidal activity of quinazoline-2,4-dione derivatives has revealed their efficacy against both broadleaf and monocotyledonous weeds. Some derivatives outperformed existing herbicides in terms of weed control spectrum and crop selectivity, indicating their value in agricultural applications (Wang et al., 2014).
Corrosion Inhibitor Applications
Quinazolin-4(3H)-one derivatives have been investigated for their corrosion inhibition properties on mild steel in HCl environments. These studies demonstrated that certain piperazine-substituted quinazolin-4(3H)-one derivatives significantly reduce corrosion, offering a novel approach to corrosion prevention (Chen et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes belong to the family of hydrolase enzymes and play a crucial role in the cholinergic system, which is involved in learning, attention, motivation, and memory .
Mode of Action
The compound interacts with the active pockets of the AChE and BChE enzymes, inhibiting their activity . This inhibition increases the level of acetylcholine (ACh), a neurotransmitter that plays a vital role in the cholinergic system .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in the level of ACh . This increase can affect various neuronal functions, including learning, attention, motivation, and memory .
Result of Action
The inhibition of AChE and BChE leads to an increase in the level of ACh, which can enhance cholinergic activity . This can potentially improve cognitive functions such as learning, attention, motivation, and memory .
properties
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)24-23(27)30/h2-5,7-10H,6,11-16H2,1H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDZFCNAUNXQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione |
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